![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide -](/images/structure/BT-5969727.png) 
                            2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-benzylacetamide belongs to a series of synthesized sulfonamides incorporating benzodioxane and acetamide moieties. [] These compounds hold potential as enzyme inhibitors, particularly targeting α-glucosidase and acetylcholinesterase. [] Such enzyme inhibition makes them relevant for investigating treatments for type 2 diabetes and Alzheimer's disease. []
While a specific mechanism of action for 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-benzylacetamide has not been elucidated in the provided papers, its structural similarity to other synthesized compounds suggests a likely mechanism involving enzyme inhibition. [] This inhibition could arise from:
Although weaker, its inhibitory activity against acetylcholinesterase also suggests potential applications in research related to: []
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1